![molecular formula C14H17N3O2 B7407180 4-prop-2-enoxy-N-pyrazolo[1,5-a]pyridin-7-ylbutanamide](/img/structure/B7407180.png)
4-prop-2-enoxy-N-pyrazolo[1,5-a]pyridin-7-ylbutanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-prop-2-enoxy-N-pyrazolo[1,5-a]pyridin-7-ylbutanamide is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyridine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-prop-2-enoxy-N-pyrazolo[1,5-a]pyridin-7-ylbutanamide typically involves the following steps:
Formation of the Pyrazolo[1,5-a]pyridine Core: This can be achieved through a cyclization reaction involving a suitable pyrazole and pyridine derivative under acidic or basic conditions.
Introduction of the Butanamide Group: The butanamide moiety can be introduced via an amidation reaction using a suitable amine and a carboxylic acid derivative.
Attachment of the Prop-2-enoxy Group: This step involves the etherification of the pyrazolo[1,5-a]pyridine core with a prop-2-enol derivative under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of high-throughput screening methods to identify the best reaction conditions and catalysts.
Chemical Reactions Analysis
Types of Reactions
4-prop-2-enoxy-N-pyrazolo[1,5-a]pyridin-7-ylbutanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated derivatives in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
4-prop-2-enoxy-N-pyrazolo[1,5-a]pyridin-7-ylbutanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 4-prop-2-enoxy-N-pyrazolo[1,5-a]pyridin-7-ylbutanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[1,5-a]pyrimidines: These compounds share a similar core structure and have been studied for their biological activities.
Pyrazolo[3,4-d]pyrimidines:
Uniqueness
4-prop-2-enoxy-N-pyrazolo[1,5-a]pyridin-7-ylbutanamide is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its prop-2-enoxy group, for example, may enhance its solubility and bioavailability compared to other similar compounds.
Properties
IUPAC Name |
4-prop-2-enoxy-N-pyrazolo[1,5-a]pyridin-7-ylbutanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O2/c1-2-10-19-11-4-7-14(18)16-13-6-3-5-12-8-9-15-17(12)13/h2-3,5-6,8-9H,1,4,7,10-11H2,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYFZVKGIDOZXKF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOCCCC(=O)NC1=CC=CC2=CC=NN21 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2,2-Difluoro-2-[3-hydroxy-1-[4-(methoxymethyl)thiophene-2-carbonyl]azetidin-3-yl]acetamide](/img/structure/B7407104.png)
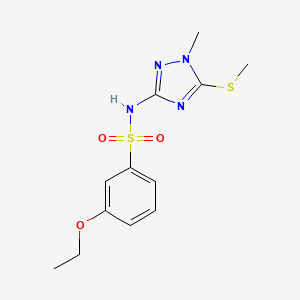
![2-[1-(2-Tert-butyl-1,3-thiazole-4-carbonyl)-3-hydroxyazetidin-3-yl]-2,2-difluoroacetamide](/img/structure/B7407120.png)
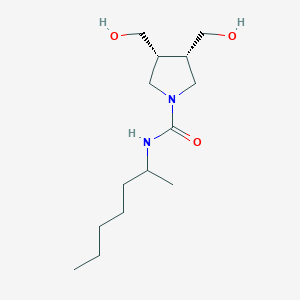
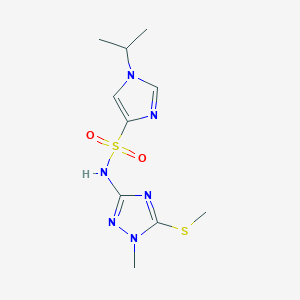
![(3S,4S)-3,4-bis(hydroxymethyl)-N-[[1-(2-methylpropyl)cyclopropyl]methyl]pyrrolidine-1-carboxamide](/img/structure/B7407135.png)

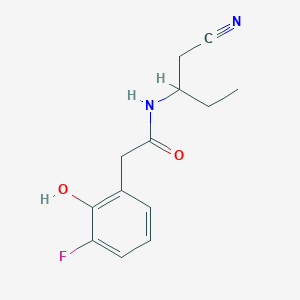

![2-bromo-N-[(1R,2R)-2-hydroxycyclohexyl]-4H-pyrrolo[3,2-d][1,3]thiazole-5-carboxamide](/img/structure/B7407178.png)
![N-[4-(5-oxo-4H-1,3,4-oxadiazin-2-yl)phenyl]cyclohexene-1-sulfonamide](/img/structure/B7407187.png)
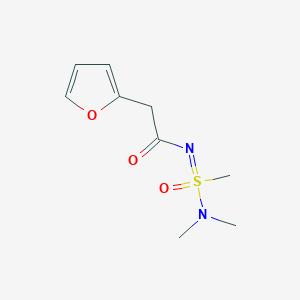
![2-chloro-N-(1-cyanobutan-2-yl)-[1,2,4]triazolo[1,5-a]pyridine-6-carboxamide](/img/structure/B7407196.png)
![N-[bis(dimethylamino)-oxo-lambda6-sulfanylidene]-2-(2-nitrophenyl)acetamide](/img/structure/B7407200.png)
